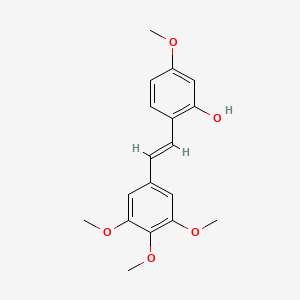
(E)-3',4,4',5'-Tetramethoxystilben-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3',4,4',5'-Tetramethoxystilben-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C18H20O5 and its molecular weight is 316.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Mechanisms of Action
TMS has demonstrated significant anticancer effects, particularly against hormone-resistant breast cancer and non-small cell lung cancer (NSCLC). The compound acts through various mechanisms:
- Inhibition of Cytochrome P450 1B1 : Initially developed to inhibit this enzyme, TMS has shown the ability to block the conversion of estradiol to its more active form, thereby reducing estrogen-mediated tumor growth .
- Induction of Apoptosis : TMS induces apoptosis in a high percentage of breast cancer cells within 48 hours, effectively targeting cells that have developed resistance to hormonal therapies .
- Calcium Signaling Modulation : In NSCLC, TMS selectively elevates intracellular calcium levels, leading to apoptosis and autophagy in gefitinib-resistant cells while sparing normal lung epithelial cells .
Case Studies
A study highlighted the effectiveness of TMS in reducing cell proliferation in hormone-resistant breast cancer models. It was found that TMS not only inhibited microtubule polymerization but also affected several growth factor signaling pathways . Another study demonstrated that TMS exhibited selective cytotoxicity towards gefitinib-resistant NSCLC cells compared to other cell lines, indicating its potential as a targeted therapy .
Cardiovascular Applications
Vasodilatory Effects
TMS has been investigated for its potential cardiovascular benefits. Research indicates that TMS can restore vasodilator responses in isolated rat aortic vessels exposed to elevated tension. This effect is attributed to its antioxidant properties and ability to enhance nitric oxide bioavailability .
Mechanisms Involved
- Endothelial Function Restoration : TMS-loaded liposomes have been shown to improve endothelial-dependent vasodilation in coronary arteries from patients undergoing coronary artery bypass grafting (CABG) by reducing reactive oxygen species (ROS) levels .
- Inhibition of Oxidative Stress : The compound's antioxidant properties help mitigate oxidative stress, which is crucial for maintaining vascular health .
Data Table: Cardiovascular Effects of TMS
| Study | Model | Key Findings |
|---|---|---|
| Isolated Rat Aortic Vessels | Restored vasodilatory response after tension elevation | |
| Human Internal Mammary Arteries | Improved endothelial function via TMS-loaded liposomes |
Antioxidant Activity
TMS exhibits potent antioxidant properties, which contribute to its therapeutic potential across various health conditions. The compound's ability to scavenge free radicals and reduce oxidative stress is critical in preventing cellular damage associated with chronic diseases.
Research Findings
Studies have shown that TMS can effectively restore dilator responses in vascular tissues by counteracting oxidative stress induced by elevated pressure conditions . Its antioxidant activity is comparable to other well-known antioxidants, making it a candidate for further exploration in preventive health strategies.
Propiedades
Fórmula molecular |
C18H20O5 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
5-methoxy-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C18H20O5/c1-20-14-8-7-13(15(19)11-14)6-5-12-9-16(21-2)18(23-4)17(10-12)22-3/h5-11,19H,1-4H3/b6-5+ |
Clave InChI |
MLCDCAWSHSBCRR-AATRIKPKSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O |
SMILES canónico |
COC1=CC(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Sinónimos |
(E)-1-(2-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene HMTE cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















